4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and 3-(2-furyl)-2-methyl-2-propenal. The reaction conditions usually require the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 3-(2-FURYL)-2-METHYL-2-PROPENAL
- Other pyrazole derivatives with similar structural features.
Uniqueness
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural elements
Properties
Molecular Formula |
C14H15BrN4O2 |
---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c1-3-19-9-12(15)13(18-19)14(20)17-16-8-10(2)7-11-5-4-6-21-11/h4-9H,3H2,1-2H3,(H,17,20)/b10-7+,16-8+ |
InChI Key |
YYWXYDAKXKRULY-YHQUMQLZSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C/C(=C/C2=CC=CO2)/C)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN=CC(=CC2=CC=CO2)C)Br |
Origin of Product |
United States |
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